molecular formula C22H23ClN2O5 B270887 2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate

2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate

Cat. No. B270887
M. Wt: 430.9 g/mol
InChI Key: QNHKEARDRJUXJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and modulating the immune system. It may also exert its antibacterial activity by disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes. It has been found to inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase-2 (COX-2) in cells. It has also been shown to induce oxidative stress and DNA damage in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its potential to exhibit multiple biological activities. It can be used to study the mechanisms of action of various biological processes, including apoptosis, angiogenesis, and immune modulation. However, one of the limitations is its potential toxicity, which may affect the results of experiments.

Future Directions

There are several future directions for the research on 2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of its potential use as a photosensitizer in photodynamic therapy. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various areas of scientific research.

Synthesis Methods

The synthesis of 2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction between 5-chloro-2-methoxyaniline, 4-ethylbenzoyl chloride, and 3-pyrrolidinecarboxylic acid. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is obtained after purification using column chromatography.

Scientific Research Applications

2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit antitumor, anti-inflammatory, and antibacterial activities. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy.

properties

Molecular Formula

C22H23ClN2O5

Molecular Weight

430.9 g/mol

IUPAC Name

[2-(5-chloro-2-methoxyanilino)-2-oxoethyl] 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C22H23ClN2O5/c1-3-14-4-7-17(8-5-14)25-12-15(10-21(25)27)22(28)30-13-20(26)24-18-11-16(23)6-9-19(18)29-2/h4-9,11,15H,3,10,12-13H2,1-2H3,(H,24,26)

InChI Key

QNHKEARDRJUXJT-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=C(C=CC(=C3)Cl)OC

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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